molecular formula C14H26O2 B1617578 (-)-Menthyl isobutyrate CAS No. 68366-65-4

(-)-Menthyl isobutyrate

Cat. No.: B1617578
CAS No.: 68366-65-4
M. Wt: 226.35 g/mol
InChI Key: CSZKNSMAMITXAD-YNEHKIRRSA-N
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Description

(-)-Menthyl isobutyrate is an organic compound that belongs to the ester family. It is derived from menthol and isobutyric acid. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries. Its unique structure and properties make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Menthyl isobutyrate can be synthesized through the esterification of (-)-menthol with isobutyric acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where menthol and isobutyric acid are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of menthyl isobutyrate oxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Menthyl isobutyrate oxide.

    Reduction: Menthyl isobutanol.

    Substitution: Various substituted menthyl derivatives depending on the nucleophile used.

Scientific Research Applications

(-)-Menthyl isobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.

    Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a potential anti-inflammatory agent.

    Industry: It is widely used in the fragrance and flavor industries to impart a minty aroma to various products.

Mechanism of Action

The mechanism of action of (-)-Menthyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a minty aroma. Additionally, its potential anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Menthyl acetate: Another ester derived from menthol, but with acetic acid instead of isobutyric acid.

    Menthyl propionate: Similar structure but with propionic acid.

    Menthyl butyrate: Derived from butyric acid.

Uniqueness

(-)-Menthyl isobutyrate is unique due to its specific ester linkage with isobutyric acid, which imparts a distinct aroma profile compared to other menthyl esters

Properties

CAS No.

68366-65-4

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylpropanoate

InChI

InChI=1S/C14H26O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9-13H,6-8H2,1-5H3/t11-,12+,13+/m0/s1

InChI Key

CSZKNSMAMITXAD-YNEHKIRRSA-N

SMILES

CC1CCC(C(C1)OC(=O)C(C)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C(C)C)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C(C)C)C(C)C

68366-65-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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